molecular formula C5H9N3OS B15252683 3-Amino-1-(1,2,3-thiadiazol-4-yl)propan-1-ol

3-Amino-1-(1,2,3-thiadiazol-4-yl)propan-1-ol

Cat. No.: B15252683
M. Wt: 159.21 g/mol
InChI Key: HPDFNLPHYRRATP-UHFFFAOYSA-N
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Description

3-Amino-1-(1,2,3-thiadiazol-4-yl)propan-1-ol is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,2,3-thiadiazol-4-yl)propan-1-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-amino-1,2,3-thiadiazole with an appropriate aldehyde or ketone in the presence of a reducing agent. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,2,3-thiadiazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Amino-1-(1,2,3-thiadiazol-4-yl)propan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,2,3-thiadiazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,3,4-thiadiazole
  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 4-Amino-1,2,3-thiadiazole

Uniqueness

3-Amino-1-(1,2,3-thiadiazol-4-yl)propan-1-ol is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups attached to the thiadiazole ring. These functional groups contribute to its distinct chemical reactivity and biological activity compared to other thiadiazole derivatives .

Properties

Molecular Formula

C5H9N3OS

Molecular Weight

159.21 g/mol

IUPAC Name

3-amino-1-(thiadiazol-4-yl)propan-1-ol

InChI

InChI=1S/C5H9N3OS/c6-2-1-5(9)4-3-10-8-7-4/h3,5,9H,1-2,6H2

InChI Key

HPDFNLPHYRRATP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NS1)C(CCN)O

Origin of Product

United States

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